molecular formula C22H22N2O4 B3323929 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 17655-95-7

2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B3323929
CAS No.: 17655-95-7
M. Wt: 378.4 g/mol
InChI Key: MVDMWLANUKRBLO-UHFFFAOYSA-N
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Description

2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone ( 17655-95-7) is an organic compound with the molecular formula C₂₂H₂₂N₂O₄ and a molecular weight of 378.42 g/mol . This compound is characterized as a yellow to pale yellow solid and exhibits a high level of thermal stability, with a melting point observed in the range of 238 to 241 °C . It is supplied at a high purity level, with sublimed grades available at >99% for applications requiring exceptional material quality . This specialty chemical serves as a valuable building block and intermediate in cutting-edge materials science research . Its specific structure places it within the naphthalene tetracarboxylic diimide derivative family, a class of compounds renowned for their electron-accepting capabilities. This electronic property makes this compound a prime candidate for investigation in organic electronic devices. Researchers are exploring its potential application as an n-type semiconductor material in organic field-effect transistors (OFETs) and as an electron-transport component in organic photovoltaics (OPV) . The incorporation of dibutyl chains enhances the solubility and processability of the core structure, facilitating its integration into thin-film devices. For optimal shelf life, the product should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

6,13-dibutyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-5-11-23-19(25)13-7-9-15-18-16(10-8-14(17(13)18)20(23)26)22(28)24(21(15)27)12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMWLANUKRBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a polycyclic aromatic compound with significant potential in various biological and material science applications. This compound is recognized for its unique structural properties and biological activities that make it a subject of interest in research.

  • Molecular Formula : C22H22N2O4
  • Molecular Weight : 378.43 g/mol
  • CAS Number : 17655-95-7
  • Physical State : Solid

Biological Activity

The biological activity of 2,7-dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has been explored in various studies. Key findings include:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and can protect cellular components from oxidative damage. This activity is crucial in preventing diseases associated with oxidative stress.

Anticancer Potential

Several studies have highlighted the anticancer potential of 2,7-dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : A study reported that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Lung Cancer Studies : Other research indicated that the compound could reduce cell viability in A549 lung cancer cells by disrupting cellular metabolism.

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. Specifically:

  • Topoisomerase Inhibition : It has been found to inhibit topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells.
  • AChE Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

The mechanisms through which 2,7-dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, the compound can influence signaling pathways associated with cell survival and death.
  • DNA Interaction : The planar structure of the molecule allows it to intercalate with DNA, potentially leading to disruptions in replication and transcription processes.

Research Findings Summary Table

Study FocusFindingsReference
Antioxidant ActivityEffective free radical scavenger
Anticancer ActivityInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits topoisomerase II and AChE

Case Studies

  • Breast Cancer Research :
    • A recent study evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis.
  • Neuroprotective Studies :
    • Investigations into its role as an AChE inhibitor revealed potential benefits for cognitive function preservation in models of Alzheimer's disease.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C22H22N2O4
  • Molecular Weight: 378.42 g/mol
  • Physical State: Solid (yellow to pale yellow)
  • Melting Point: 238 to 241 °C

This compound is characterized by its polycyclic aromatic structure which contributes to its electronic properties.

Organic Electronics

One of the primary applications of 2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is as an n-type semiconductor in organic field-effect transistors (OFETs). Its properties include:

  • High Electron Mobility: The compound exhibits electron mobilities around 0.7 cm2/V s0.7\text{ cm}^2/\text{V s}, making it suitable for use in high-performance electronic devices .
  • Excellent On/Off Current Ratios: This characteristic is crucial for switching applications in transistors .
  • Stability in Air: The compound maintains its performance even under ambient conditions, which is beneficial for practical applications .

Photovoltaic Cells

The compound is also explored for its potential in organic photovoltaic (OPV) cells. Its robust electron transport capabilities make it an ideal candidate for:

  • Electron Transport Layers (ETLs): It can enhance the efficiency of solar cells by facilitating better charge transport and reducing recombination losses .
  • Compatibility with Solution Processing: This allows for low-cost manufacturing techniques such as printing or coating on flexible substrates .

Case Study 1: Performance in OFETs

In a study examining the performance of various n-type semiconductors in OFETs, this compound was compared with other materials. Results indicated that it provided superior mobility and stability compared to traditional materials like fullerene derivatives .

Case Study 2: Application in OPVs

Research conducted on the integration of this compound into OPV devices demonstrated an increase in power conversion efficiency (PCE). The study highlighted that the compound's ability to form a favorable energy level alignment with donor materials led to improved charge extraction and overall device performance .

Comparison with Similar Compounds

Fluorinated Analogues: NDI-C4F

Structure : The fluorinated counterpart, 2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-C4F), replaces butyl with heptafluorobutyl groups.
Key Differences :

  • Hydrophobicity : Fluorination drastically enhances hydrophobicity, reducing moisture-induced degradation in PSCs .
  • Thermal Stability : Fluorinated side chains improve thermal resistance (>300°C), critical for device longevity .
  • Electron Transport : Both NDI-C4 and NDI-C4F exhibit high electron mobility (~10⁻³ cm²/V·s), but NDI-C4F’s fluorinated groups suppress molecular aggregation, enhancing film uniformity .
  • Coordination with Perovskites : The carbonyl groups in both compounds act as Lewis bases, coordinating with under-coordinated Pb²⁺ in perovskites. However, NDI-C4F’s fluorinated chains strengthen interfacial interactions, improving charge extraction .
Property NDI-C4 NDI-C4F
Side Chain Butyl Heptafluorobutyl
Contact Angle (Water) ~90° ~120°
Thermal Decomposition 250°C >300°C
Electron Mobility 1.2 × 10⁻³ cm²/V·s 1.5 × 10⁻³ cm²/V·s
Application PSCs, OLEDs High-stability PSCs

Alkyl Chain Length Variants

Examples :

  • NDI-C8 (2,7-Dioctyl-NDI) : Octyl chains enhance solubility and film-forming properties but may reduce crystallinity due to steric bulk .
  • NDI-OD (2,7-Bis(2-octyldodecyl)-NDI) : Branched alkyl chains improve solution processability for thin-film transistors, though electron mobility decreases slightly (~10⁻⁴ cm²/V·s) .

Key Findings :

  • Longer alkyl chains (e.g., octyl vs. butyl) improve solubility in nonpolar solvents but hinder π-π stacking, reducing charge transport efficiency .
  • Branched chains (e.g., 2-octyldodecyl) prevent crystallization, favoring amorphous phases suitable for flexible electronics .

Aromatic and Polar Substituents

Examples :

  • NDI-Ph (2,7-Diphenyl-NDI) : Aromatic phenyl groups enhance π-π interactions, boosting electron mobility (2.1 × 10⁻³ cm²/V·s) but increasing aggregation risks .
  • Hydroxyethyl-NDI : Polar 2-hydroxyethyl groups improve hydrophilicity, enabling aqueous processing but reducing thermal stability (decomposition at 200°C) .
Property NDI-Ph Hydroxyethyl-NDI
Solubility Low (toluene) High (water/ethanol)
Electron Mobility 2.1 × 10⁻³ cm²/V·s 0.8 × 10⁻³ cm²/V·s
Thermal Stability 280°C 200°C

Heteroatom-Modified Analogues

Examples :

  • Selenium/Phosphorus Analogues : Replacing oxygen with Se or P in the NDI core alters electron affinity. Selenium derivatives exhibit redshifted absorption (λmax = 650 nm vs. 580 nm for NDI-C4), beneficial for near-infrared applications .
  • CM03 (Trisubstituted Morpholinopropyl-NDI): Used in cancer therapy, this variant binds G-quadruplex DNA, highlighting the versatility of NDI scaffolds beyond electronics .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., butyl chain integration at δ 0.8–1.5 ppm) and aromatic proton environments (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 586.70 for C38H38N2O4) .
  • X-ray Crystallography : Resolves coplanarity of fused-ring systems (r.m.s. deviation ≤0.033 Å) and dihedral angles between substituents (80–82°) .
    Advanced Tip : Pair solid-state NMR with crystallography to study dynamic behavior in polymorphic forms .

How do substituent variations (e.g., alkyl vs. fluoroalkyl chains) influence the electronic and thermal properties of these compounds?

Advanced Research Question
Methodological Approach :

  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals LUMO levels (~−3.8 eV for alkyl vs. −4.1 eV for fluoroalkyl chains), critical for electron transport .
  • Thermogravimetric Analysis (TGA) : Alkyl derivatives decompose at ~300°C, while fluoroalkyl analogs (e.g., C4F9-NDI) show higher thermal stability (~350°C) due to stronger C–F bonds .
  • Density Functional Theory (DFT) : Predicts charge distribution; fluorinated groups enhance electron-withdrawing effects .

Table 1 : Substituent Effects on Key Properties

SubstituentLUMO (eV)Decomposition Temp. (°C)Application
Butyl−3.8300Organic Electronics
C4F9−4.1350Photovoltaics
Octyldodecyl−3.7310Supramolecular Assembly

How can researchers address discrepancies in cytotoxicity data for G-quadruplex-binding derivatives across different cancer models?

Advanced Research Question
Case Study : MM41 (a derivative) shows potent activity in pancreatic cancer (IC50 = 0.5 µM) but lower efficacy in breast cancer models (IC50 >10 µM) .
Strategies :

Transcriptomic Profiling : Identify differential expression of G-quadruplex-forming genes (e.g., S100P in pancreatic cancer) .

Binding Affinity Assays : Use surface plasmon resonance (SPR) to quantify interactions with specific G4 structures (e.g., KRAS vs. c-MYC promoters) .

In Vivo Validation : Compare pharmacokinetics in xenograft models; modify formulation (e.g., formate salts for improved solubility) .

What computational methods predict the G-quadruplex binding specificity of benzo[lmn]phenanthroline derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-DNA interactions over 100+ ns trajectories; analyze hydrogen bonding (e.g., carbonyl groups with guanine bases) .
  • Docking Studies : Use AutoDock Vina to screen derivatives against PDB-deposited G4 structures (e.g., 1KF1 for c-MYC) .
  • Machine Learning : Train models on datasets of known G4 binders to predict affinity based on substituent topology .

What challenges arise in designing supramolecular assemblies using 2,7-dibutyl derivatives, and how are they mitigated?

Advanced Research Question
Challenges :

  • Steric Hindrance : Bulky substituents (e.g., octyldodecyl) disrupt π-π stacking .
  • Solubility Limits : Hydrophobic chains reduce aqueous compatibility .
    Solutions :

Co-crystallization : Introduce complementary hosts (e.g., pyridyl-containing guests) to stabilize assemblies .

Hybrid Functionalization : Attach polar groups (e.g., morpholino) to balance hydrophobicity .

Table 2 : NMR Parameters for Supramolecular Characterization

Derivative¹H Shift (ppm)¹³C Shift (ppm)Solvent
Pyridyl-NDI8.9 (aromatic)165.2 (C=O)DMSO-d6
Allyloxy-NDI5.2 (allylic)120.4 (C=C)CDCl3

How do polymorphic forms of fluorinated derivatives impact device performance in organic electronics?

Advanced Research Question
Key Findings :

  • Phase Stability : C4F9-NDI exhibits enantiotropic polymorphs; the high-temperature phase (orthorhombic) enhances charge mobility (µe = 0.12 cm²/Vs) .
  • Crystal Engineering : Annealing at 150°C induces phase transitions, verified via powder XRD .
    Method : Use differential scanning calorimetry (DSC) to map phase diagrams and optimize processing conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
Reactant of Route 2
2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

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